Cas no 922730-98-1 (Omeprazole sulfide-d)

Omeprazole sulfide-d is a deuterated analog of omeprazole sulfide, a key intermediate in the synthesis of omeprazole and related proton pump inhibitors. The incorporation of deuterium enhances the compound's stability, making it particularly valuable for metabolic and pharmacokinetic studies. Its isotopic labeling allows for precise tracking in mass spectrometry and NMR analyses, facilitating detailed investigations into drug metabolism and degradation pathways. This compound is widely used in pharmaceutical research to improve the understanding of omeprazole's mechanism of action and to develop more stable formulations. Its high purity and well-characterized structure ensure reliability in analytical and synthetic applications.
Omeprazole sulfide-d structure
Omeprazole sulfide-d structure
商品名:Omeprazole sulfide-d
CAS番号:922730-98-1
MF:C17H19N3O2S
メガワット:332.43514752388
CID:827163
PubChem ID:329765959

Omeprazole sulfide-d 化学的及び物理的性質

名前と識別子

    • OMEPRAZOLE-D3 SULFIDE
    • 2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole
    • Omeprazole sulfide-(5-methoxy-d3)
    • Omeprazole-d3 Sulfid
    • Pyrmetazole-d3
    • Ufiprazole-d3
    • 5-Methoxy-d3-2-{[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio}-1H-benzimidazole
    • 6-(Methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole (ACI)
    • Omeprazole sulfide-d
    • G13633
    • AS-6040
    • Omeprazole Sulfide-D3
    • 6-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole-d3
    • Omeprazole sulphide D3
    • 922730-98-1
    • 922731-00-8
    • HY-141776S
    • Omeprazole sulfide-(5-methoxy-d3), analytical standard
    • 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole
    • AKOS037645366
    • 1H-Benzimidazole,6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-
    • DTXSID40662161
    • SCHEMBL3180530
    • CS-0203532
    • MDL: MFCD09841123
    • インチ: 1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3
    • InChIKey: XURCIPRUUASYLR-HPRDVNIFSA-N
    • ほほえんだ: S(C1=NC2C=CC(=CC=2N1)OC([2H])([2H])[2H])CC1N=CC(C)=C(OC)C=1C

計算された属性

  • せいみつぶんしりょう: 329.12000
  • どういたいしつりょう: 332.13862827g/mol
  • 同位体原子数: 3
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 23
  • 回転可能化学結合数: 5
  • 複雑さ: 387
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 85.3Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.5

じっけんとくせい

  • ゆうかいてん: 116-118?C
  • PSA: 85.33000
  • LogP: 3.88420

Omeprazole sulfide-d セキュリティ情報

  • 記号: GHS07
  • シグナルワード:Warning
  • 危害声明: H315-H319-H335
  • 警告文: P261-P305+P351+P338
  • 危険物輸送番号:NONH for all modes of transport
  • WGKドイツ:2
  • 危険カテゴリコード: 36/37/38
  • セキュリティの説明: 26-36
  • 危険物標識: Xi
  • ちょぞうじょうけん:2-8°C

Omeprazole sulfide-d 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
MedChemExpress
HY-141776S-1mg
Omeprazole sulfide-d
922730-98-1 99.79%
1mg
¥1600 2024-04-16
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
74904-5MG
922730-98-1
5MG
¥16207.04 2023-01-15
ChemScence
CS-0203532-1mg
Omeprazole sulfide-d3
922730-98-1
1mg
$160.0 2022-04-26
MedChemExpress
HY-141776S-5mg
Omeprazole sulfide-d
922730-98-1 99.79%
5mg
¥6500 2024-04-16
A2B Chem LLC
AH90325-1mg
1H-Benzimidazole,6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-
922730-98-1 99%
1mg
$195.00 2024-05-20
SHENG KE LU SI SHENG WU JI SHU
sc-219487-1mg
Omeprazole-d3 Sulfide,
922730-98-1
1mg
¥3685.00 2023-09-05
MedChemExpress
HY-141776S-10mg
Omeprazole sulfide-d
922730-98-1 99.79%
10mg
¥10500 2023-08-31
SHENG KE LU SI SHENG WU JI SHU
sc-219487-1 mg
Omeprazole-d3 Sulfide,
922730-98-1
1mg
¥3,685.00 2023-07-10
ChemScence
CS-0203532-5mg
Omeprazole sulfide-d3
922730-98-1
5mg
$650.0 2022-04-26
A2B Chem LLC
AH90325-5mg
1H-Benzimidazole,6-(methoxy-d3)-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-
922730-98-1 99%
5mg
$685.00 2024-05-20

Omeprazole sulfide-d 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Solvents: N-Methyl-2-pyrrolidone ;  1.5 h, 60 - 65 °C; 16 h, 60 °C; 24 h, 70 °C; 4 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water
リファレンス
Preparation of isotopically substituted benzimidazoles as proton pump inhibitors
, World Intellectual Property Organization, , ,

Omeprazole sulfide-d Preparation Products

Omeprazole sulfide-d 関連文献

Omeprazole sulfide-dに関する追加情報

Omeprazole Sulfide-D: A Comprehensive Overview

Omeprazole Sulfide-D, identified by the CAS number 922730-98-1, is a compound that has garnered significant attention in the fields of pharmacology and organic chemistry. This compound is a derivative of omeprazole, a well-known proton pump inhibitor (PPI) widely used in the treatment of gastroesophageal reflux disease (GERD) and peptic ulcers. The addition of a sulfide group to the omeprazole molecule introduces unique properties that make Omeprazole Sulfide-D a subject of interest for both academic research and potential therapeutic applications.

The structural modification of omeprazole to form Omeprazole Sulfide-D involves the substitution of a sulfur atom in place of an oxygen atom in the sulfonamide group. This change not only alters the chemical properties of the molecule but also impacts its pharmacokinetics and pharmacodynamics. Recent studies have explored the implications of this modification on the compound's stability, bioavailability, and efficacy. For instance, researchers have found that Omeprazole Sulfide-D exhibits enhanced solubility in certain solvents, which could improve its absorption profile when administered orally.

One of the most intriguing aspects of Omeprazole Sulfide-D is its potential to address some of the limitations associated with traditional omeprazole therapy. Long-term use of omeprazole has been linked to side effects such as hypomagnesemia and bone fractures, particularly in elderly patients. Preliminary findings suggest that Omeprazole Sulfide-D may mitigate these risks while maintaining comparable acid-suppressive effects. This makes it a promising candidate for future clinical trials aimed at improving patient outcomes.

From a synthetic standpoint, the preparation of Omeprazole Sulfide-D involves a multi-step process that requires precise control over reaction conditions. The synthesis begins with the isolation of omeprazole, followed by selective substitution reactions to introduce the sulfide group. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are employed to ensure the purity and structural integrity of the final product. These methods are critical for maintaining the reliability of subsequent pharmacological studies.

The pharmacological profile of Omeprazole Sulfide-D has been extensively studied using in vitro and in vivo models. In vitro assays have revealed that the compound demonstrates potent inhibitory activity against H+/K+-ATPase, which is consistent with its classification as a PPI. However, comparative studies with omeprazole have shown that Omeprazole Sulfide-D exhibits a slightly slower onset but longer duration of action, which could be advantageous in certain clinical scenarios.

Recent advancements in computational chemistry have also contributed to our understanding of Omeprazole Sulfide-D's molecular behavior. Molecular docking studies have provided insights into how the sulfide group influences receptor binding affinity and selectivity. These findings are particularly valuable for rational drug design efforts aimed at optimizing PPIs for specific therapeutic applications.

In terms of clinical applications, while Omeprazole Sulfide-D is not yet approved for human use, it holds potential as a next-generation PPI with improved safety profiles. Preclinical studies have demonstrated reduced systemic exposure compared to omeprazole, which may translate into fewer adverse effects in patients. Additionally, its longer half-life could allow for less frequent dosing regimens, enhancing patient compliance.

The development of Omeprazole Sulfide-D also highlights broader trends in drug discovery where subtle structural modifications can lead to significant improvements in therapeutic efficacy and safety. As research continues to unfold, it is anticipated that compounds like Omeprazole Sulfide-D will play an increasingly important role in addressing unmet medical needs related to acid-related disorders.

In conclusion, Omeprazole Sulfide-D represents an exciting advancement in the field of gastroenterology drug development. Its unique chemical structure, favorable pharmacokinetic properties, and potential clinical benefits make it a compelling subject for further investigation. As ongoing research continues to shed light on its mechanisms and applications, it is likely that this compound will contribute significantly to improving patient care in the coming years.

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